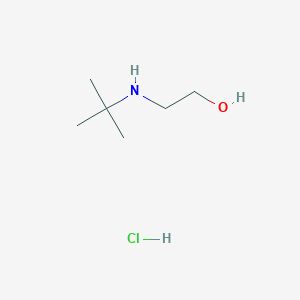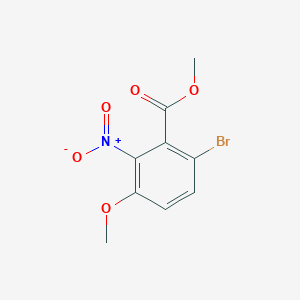![molecular formula C7H9NO2 B12341729 (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B12341729.png)
(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a bicyclic compound with a unique structure that makes it a valuable building block in synthetic organic chemistry. This compound is known for its rigidity and the presence of a nitrogen atom within the bicyclic framework, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid typically involves a Diels-Alder cycloaddition reaction. One common method is the reaction of cyclopentadiene with a suitable dienophile such as tosyl cyanide or chlorosulfonyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .
Industrial Production Methods: On an industrial scale, the compound can be synthesized using a one-pot procedure that combines the Diels-Alder reaction with subsequent steps to introduce the carboxylic acid functionality. This method allows for the production of the compound in large quantities, making it commercially viable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atom in the bicyclic structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds that retain the bicyclic framework .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a versatile building block in the synthesis of various complex molecules, including carbocyclic nucleosides and other heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of therapeutic agents, including antiviral and anticancer drugs. Its unique structure allows for the development of compounds with specific biological activities .
Industry: The compound is utilized in the production of polymers and materials with unique properties, owing to its rigid bicyclic structure .
Wirkmechanismus
The mechanism of action of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
2-Azabicyclo[2.2.1]hept-5-en-3-one:
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the position and nature of the nitrogen atom.
Uniqueness: (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H9NO2 |
|---|---|
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
(3R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10)/t4?,5?,6-/m1/s1 |
InChI-Schlüssel |
LTBWRUUYOYWXEY-JMMWHDCWSA-N |
Isomerische SMILES |
C1C2C=CC1N[C@H]2C(=O)O |
Kanonische SMILES |
C1C2C=CC1NC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate](/img/structure/B12341671.png)

![Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester](/img/structure/B12341689.png)
![[3-(4-Acetyloxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12341694.png)
![[(2-oxo-2-{4-[(E)-2-phenylvinyl]piperazin-1-yl}ethyl)(phenyl)amino]acetic acid](/img/structure/B12341699.png)
![4-[(1-{[(4-acetylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B12341702.png)


![N-(2-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341720.png)
![(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone;hydrochloride](/img/structure/B12341737.png)

![[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium](/img/structure/B12341743.png)
![(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12341750.png)
